molecular formula C20H20ClNO3 B11226179 Methyl 2-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate

Methyl 2-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate

Cat. No.: B11226179
M. Wt: 357.8 g/mol
InChI Key: DCQIPJBZIPVFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-(4-chlorophenyl)cyclopentaneamido]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a cyclopentane ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(4-chlorophenyl)cyclopentaneamido]benzoate typically involves a multi-step process. One common method starts with the preparation of 4-chlorophenylcyclopentanone, which is then reacted with methyl 2-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-chlorophenyl)cyclopentaneamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different substituents replacing the chlorophenyl group.

Scientific Research Applications

Methyl 2-[1-(4-chlorophenyl)cyclopentaneamido]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-chlorophenyl)cyclopentaneamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)acetate: A simpler ester with similar structural features but lacking the cyclopentane ring.

    4-chlorophenylcyclopentanone: A precursor in the synthesis of the target compound, sharing the chlorophenyl and cyclopentane moieties.

    Methyl 2-aminobenzoate: Another precursor, which provides the benzoate ester functionality.

Uniqueness

Methyl 2-[1-(4-chlorophenyl)cyclopentaneamido]benzoate is unique due to its combination of structural elements, which confer specific chemical and biological properties. The presence of the cyclopentane ring and the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClNO3

Molecular Weight

357.8 g/mol

IUPAC Name

methyl 2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]benzoate

InChI

InChI=1S/C20H20ClNO3/c1-25-18(23)16-6-2-3-7-17(16)22-19(24)20(12-4-5-13-20)14-8-10-15(21)11-9-14/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,24)

InChI Key

DCQIPJBZIPVFBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.